molecular formula C12H8ClNO3 B11082645 9-chloro-3,4-dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione

9-chloro-3,4-dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione

Cat. No.: B11082645
M. Wt: 249.65 g/mol
InChI Key: UMKIBXQNCYVTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione is a heterocyclic compound that features a unique fusion of benzofuran and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with a chlorinated benzofuran derivative, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the azepine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

9-chloro-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 9-chloro-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.

Medicine

Medicinally, 9-chloro-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione has potential as a lead compound for the development of new drugs. Its ability to undergo various chemical modifications allows for the optimization of its pharmacological properties.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of 9-chloro-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific modifications made to the compound and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like benzofuran and its derivatives share a similar core structure but lack the azepine ring.

    Azepine derivatives: Compounds containing the azepine ring but without the benzofuran moiety.

    Chlorinated heterocycles: Other chlorinated heterocyclic compounds that might exhibit similar reactivity.

Uniqueness

What sets 9-chloro-3,4-dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione apart is its unique combination of benzofuran and azepine rings, along with the presence of a chlorine atom

Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

9-chloro-3,4-dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione

InChI

InChI=1S/C12H8ClNO3/c13-6-1-3-9-7(5-6)11-12(17-9)8(15)2-4-10(16)14-11/h1,3,5H,2,4H2,(H,14,16)

InChI Key

UMKIBXQNCYVTSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C1=O)OC3=C2C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.